Malaria parasites are known to develop resistance to antimalarial drugs. Piperaquine phosphate, when combined with another fast-acting medication like artesunate, helps prevent the emergence of resistance by eliminating the parasite at different stages of its lifecycle []. Research continues to investigate the optimal dosing regimens and partner drugs for piperaquine phosphate in combination therapy to maximize efficacy and minimize resistance development.
While piperaquine phosphate is effective in clearing malaria infections, the exact way it kills the parasite remains under investigation. Scientific research is focusing on elucidating the drug's mechanism of action at the cellular and molecular level. This knowledge could be crucial for developing new and improved antimalarial therapies [].
Early stage research is exploring the possibility of using piperaquine phosphate to treat parasitic infections beyond malaria. In vitro and animal studies suggest it may have activity against other protozoan parasites, but further investigation is needed to determine its safety and efficacy in humans for these applications [].
Piperaquine phosphate is a synthetic antimalarial compound belonging to the bisquinoline class. It is primarily used in combination therapies for treating malaria, particularly against Plasmodium falciparum, which is responsible for the most severe forms of the disease. Piperaquine is often combined with artemisinin derivatives to enhance therapeutic efficacy and reduce the risk of resistance. The compound is characterized by its high potency and long half-life, making it effective in both acute and prophylactic treatments.
Piperaquine exhibits significant antimalarial activity, particularly against Plasmodium falciparum. Studies have demonstrated its effectiveness in vitro, showing a geometric mean 50% inhibitory concentration of approximately 38.9 nmol/liter against clinical isolates . Its mechanism of action involves interference with the parasite's heme detoxification pathway, leading to accumulation of toxic heme, which ultimately kills the parasite.
Several methods exist for synthesizing piperaquine phosphate:
Piperaquine phosphate is primarily used in:
Piperaquine phosphate shares structural similarities with other antimalarial compounds. Below are some notable comparisons:
Compound Name | Class | Unique Features |
---|---|---|
Chloroquine | 4-Aminoquinoline | Well-established but resistance issues |
Dihydroartemisinin | Artemisinin Derivative | Rapid action but short half-life |
Pyronaridine | Bisquinoline | Similar structure but different pharmacokinetics |
Amodiaquine | Aminoquinoline | Used in combination therapies; resistance issues |
Piperaquine's unique properties include its long half-life and effectiveness against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, making it a valuable option in malaria treatment regimens .
Piperaquine phosphate is chemically defined by the molecular formula C₂₉H₃₅Cl₂N₆O₄P, with a molecular weight of 633.5 g/mol. This structure comprises a bisquinoline backbone linked via a propane-piperazine chain, with four protonation sites (two aromatic amidinium ions and two aliphatic tertiary amines) that bind to a phosphate counterion.
Key Structural Features:
Compound Form | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
Anhydrous Piperaquine Phosphate | C₂₉H₃₅Cl₂N₆O₄P | 633.5 |
Tetraphosphate Tetrahydrate | C₂₉H₃₂Cl₂N₆·4H₃O₄P·4H₂O | 927.5 |
Hydrogen Sulfate Salt | C₂₉H₃₂Cl₂N₆·HSO₄⁻ | 720.5 |
Piperaquine phosphate adopts a monoclinic crystal system with space group P2₁/n, as confirmed by X-ray diffraction (XRD) studies. Key structural insights include:
Crystal Packing:
Hydrogen Bonding Networks:
Stereochemical Conformation:
Piperaquine forms salts through four-step protonation of its nitrogen centers:
Protonation Site | pKa Value | Functional Group |
---|---|---|
Quinoline N-1 (Aromatic) | 6.88 | Amidinium ion |
Quinoline N-1 (Aromatic) | 6.24 | Amidinium ion |
Piperazine N-4 (Aliphatic) | 5.72 | Tertiary ammonium ion |
Piperazine N-4 (Aliphatic) | 5.39 | Tertiary ammonium ion |
Data derived from potentiometric titrations and computational modeling.
Salt Formation:
Property | Piperaquine Phosphate | Chloroquine Phosphate |
---|---|---|
Molecular Formula | C₂₉H₃₅Cl₂N₆O₄P | C₁₈H₂₆ClN₃O₄P |
Molecular Weight | 633.5 g/mol | 515.87 g/mol |
LogP (Lipophilicity) | 6.11 | 4.7 |
Key Interactions | CAHBs + π-π stacking | CAHBs + π-π stacking |
Solubility in Water (25°C) | 2 mg/mL | 1.5 mg/mL |
Key Differences:
The synthesis of 7-chloro-4-(1-piperazinyl)quinoline represents a critical intermediate step in piperaquine phosphate production, requiring precise control of reaction conditions to achieve optimal yields and purity [1] [2]. The most widely employed synthetic approach involves the nucleophilic substitution reaction between 4,7-dichloroquinoline and piperazine under controlled conditions [3] [4].
The conventional method employs 4,7-dichloroquinoline as the starting material, which undergoes condensation with piperazine in various organic solvents [2] [4]. Singh and colleagues pioneered an early approach using a ten-fold molar excess of piperazine in ethoxyethanol at reflux conditions for 24 hours, achieving moderate yields but requiring extensive purification procedures [4]. This method involved basification with sodium hydroxide and crystallization from cyclohexane, though the toxicity of the solvent system limited its industrial applicability [4].
Vennerstrom's methodology improved upon earlier approaches by implementing solvent distillation and excess piperazine removal prior to extraction with a ternary mixture of ethyl acetate-diethylether-dichloromethane [4]. The crude reaction mixture underwent recrystallization from diethylether to obtain the desired product, though yields remained suboptimal for large-scale production [4].
Recent developments have focused on environmentally sustainable synthetic pathways that minimize solvent usage and enhance atom economy [5] [4]. The improved process utilizes isopropanol as the reaction medium with potassium carbonate as base, achieving yields of 82-86% under reflux conditions [5] [4]. This methodology involves heating a 3:1 mixture of piperazine and 4,7-dichloroquinoline in isopropanol, followed by aqueous workup and purification procedures [5] [4].
Synthesis Method | Solvent System | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
---|---|---|---|---|---|
Singh Method | Ethoxyethanol | Reflux | 24 | ~65 | [4] |
Vennerstrom Method | Ternary mixture | Reflux | Variable | ~70 | [4] |
Modern Process | Isopropanol | Reflux | 18 | 82-86 | [5] [4] |
Microreactor Process | Water/Organic | 60-150 | 0.4-0.8 | >90 | [1] |
Advanced continuous flow microreactor systems have revolutionized the synthesis of 7-chloro-4-(1-piperazinyl)quinoline, achieving remarkable improvements in yield and reaction control [1]. The microreactor approach utilizes precise temperature control between 60-150°C with reaction times reduced to 25-50 seconds, resulting in yields exceeding 90% with product purities above 97% [1].
The microreactor process involves two material streams: dichloroquinoline dissolved in organic solvent and piperazine dissolved in water [1]. These streams are preheated to 30-100°C before entering the reaction module, where intimate mixing occurs under controlled temperature conditions [1]. The short residence time and uniform mixing eliminate back-mixing issues commonly encountered in traditional stirred tank reactors, significantly reducing side product formation [1].
The nucleophilic substitution mechanism proceeds through an addition-elimination pathway, where the piperazine nitrogen attacks the electrophilic carbon at position 4 of the quinoline ring [6]. The chlorine atom at position 4 is preferentially displaced due to its enhanced electrophilicity compared to the chlorine at position 7 [6]. The reaction requires formation of a stable intermediate where negative charge localizes on the quinoline nitrogen atom [6].
Temperature optimization studies indicate that reaction rates increase substantially above 80°C, though excessive temperatures can lead to decomposition products and reduced selectivity [1] [2]. The optimal temperature range for maximum yield and minimal side product formation occurs between 90-110°C for conventional batch processes [2].
The final step in piperaquine phosphate synthesis involves the condensation of 7-chloro-4-(1-piperazinyl)quinoline with 1,3-dipiperazine propane to form the bisquinoline structure characteristic of piperaquine [7] [8]. This reaction represents a crucial transformation that determines the final product quality and requires careful optimization of reaction conditions [8].
The condensation mechanism involves nucleophilic attack by the terminal piperazine nitrogen of 1,3-dipiperazine propane on the remaining chlorine-substituted quinoline intermediate [7] [8]. This reaction proceeds through a similar addition-elimination mechanism as the initial piperazine substitution, though steric hindrance from the existing quinoline-piperazine moiety influences reaction kinetics [8].
The reaction typically requires elevated temperatures between 90-120°C and extended reaction times of 8-24 hours to achieve complete conversion [8] [9]. Catalyst systems, particularly metal halides such as potassium iodide or sodium iodide, significantly enhance reaction rates and improve yields [5].
Phenol has emerged as the preferred solvent system for this condensation reaction, providing excellent solubility for both reactants and facilitating efficient heat transfer [10] [5]. The high boiling point of phenol allows operation at elevated temperatures without reflux requirements, while its hydrogen bonding capability stabilizes reaction intermediates [10].
Alternative solvent systems have been investigated, including diphenyl ether and high-boiling alcohols, though phenol consistently provides superior yields and reaction selectivity [5]. The use of phenol requires careful temperature control to prevent degradation, with optimal operating temperatures maintained between 140-160°C [5].
Kinetic studies demonstrate that the condensation reaction follows second-order kinetics with respect to the quinoline intermediate concentration and first-order dependence on 1,3-dipiperazine propane concentration [8]. The reaction rate constant increases exponentially with temperature, following Arrhenius behavior with an activation energy of approximately 85 kilojoules per mole [8].
Parameter | Optimal Range | Impact on Yield | Reference |
---|---|---|---|
Temperature | 140-160°C | Direct correlation | [8] [5] |
Reaction Time | 12-24 hours | Plateaus after 18h | [8] |
Catalyst Loading | 5-10 mol% | Optimal at 7.5 mol% | [5] |
Reactant Ratio | 1:1.1-1.2 | Excess dipiperazine beneficial | [8] |
The reaction proceeds through formation of an intermediate complex between the quinoline substrate and 1,3-dipiperazine propane, followed by rate-determining chloride elimination [8]. Side reactions include formation of dimeric impurities and partial hydrolysis products, which can be minimized through precise temperature control and anhydrous conditions [8] [5].
Solvent selection critically influences both reaction kinetics and product quality in piperaquine phosphate synthesis, requiring systematic evaluation of polarity, boiling point, and chemical compatibility factors [11] [12]. The optimal solvent system must provide adequate solubility for all reactants while facilitating efficient heat and mass transfer throughout the reaction process [12].
Polar protic solvents demonstrate superior performance for the initial piperazine substitution reaction, with alcohols providing excellent yields and reaction selectivity [12] [5]. Isopropanol exhibits optimal characteristics, combining appropriate polarity with suitable boiling point and chemical stability under reaction conditions [5]. The hydrogen bonding capability of alcohols stabilizes transition states and facilitates nucleophilic attack mechanisms [12].
Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide show enhanced reaction rates but can lead to increased side product formation [12]. These solvents effectively solvate ionic intermediates but may interfere with product isolation and purification procedures [12].
Systematic kinetic studies reveal strong temperature dependence for all synthetic steps, with reaction rates doubling for every 10°C increase within the optimal temperature range [1] [13]. The activation energy for the primary piperazine substitution reaction measures 72 kilojoules per mole, while the subsequent condensation step exhibits a higher activation barrier of 85 kilojoules per mole [1] [8].
Solvent System | Boiling Point (°C) | Reaction Rate Constant | Yield (%) | Purity (%) |
---|---|---|---|---|
Isopropanol | 82 | 2.3 × 10⁻³ min⁻¹ | 86 | 98.5 |
Ethanol | 78 | 2.1 × 10⁻³ min⁻¹ | 83 | 97.8 |
Phenol | 182 | 4.7 × 10⁻³ min⁻¹ | 91 | 99.1 |
Dimethylformamide | 153 | 5.2 × 10⁻³ min⁻¹ | 88 | 96.2 |
Metal halide catalysts significantly enhance reaction kinetics without compromising product quality, with potassium iodide demonstrating optimal performance across multiple reaction conditions [5]. The catalyst loading of 5-10 mole percent provides maximum rate enhancement, with diminishing returns observed at higher concentrations [5].
Imidazole-based catalysts offer alternative activation pathways, particularly beneficial for reactions conducted under milder temperature conditions [5]. These catalysts facilitate proton transfer processes and stabilize charged intermediates, though they require careful removal during purification stages [5].
Continuous flow reactor systems enable precise control of reaction parameters while minimizing residence time and improving heat transfer efficiency [1]. The optimal flow rate ranges from 0.5-2.0 milliliters per minute, providing residence times of 30-120 seconds at operating temperatures between 100-140°C [1].
Microreactor technology eliminates mixing limitations present in batch reactors, achieving uniform temperature distribution and enhanced mass transfer [1]. The continuous nature of the process facilitates real-time monitoring and automatic adjustment of reaction parameters based on product quality feedback [1].
Industrial-scale purification of piperaquine phosphate requires sophisticated separation techniques to achieve pharmaceutical-grade purity while maximizing product recovery [9] [5] [14]. The purification strategy must address multiple impurity classes including unreacted starting materials, dimeric by-products, and inorganic salts [14].
The primary purification methodology employs controlled crystallization from aqueous phosphoric acid solutions, exploiting the differential solubility characteristics of piperaquine phosphate compared to impurities [9] [5]. The process involves dissolving crude piperaquine in water at 90-95°C, followed by phosphoric acid addition to achieve pH 3.5±0.2 [9].
The crystallization protocol implements programmed cooling stages: initial cooling to 35-45°C using circulating water, followed by refrigerated cooling to 30-35°C, and final equilibration at 20-30°C for crystallization completion [9]. This controlled cooling profile promotes formation of the desired crystal form while minimizing inclusion of impurities [9].
Purification Step | Temperature (°C) | Duration (hours) | Impurity Reduction (%) | Yield (%) |
---|---|---|---|---|
Initial Dissolution | 90-95 | 1-2 | - | - |
Primary Cooling | 35-45 | 2-4 | 65 | 95 |
Secondary Cooling | 30-35 | 4-6 | 80 | 92 |
Final Crystallization | 20-30 | 8-12 | 95 | 88 |
Sequential solvent extraction employs non-polar, polar, and mixed solvent systems to selectively remove specific impurity classes [14]. The process begins with non-polar solvent treatment using dichloromethane or chloroform to remove 7-chloro-4-(4-(3-((7-chloroquinoline-4-yl)oxo)propyl)piperazine-1-yl)quinoline impurities [14].
Polar solvent reflux using acetone or acetonitrile removes N1-(7-chloroquinoline-4-yl)-N2-(3-(4-(7-chloroquinoline-4-yl)piperazine-1-yl)propyl)ethane-1,2-diamine contaminants [14]. The final step utilizes water-polar solvent mixtures with activated carbon treatment to eliminate residual colored impurities and achieve final purification [14].
High-performance liquid chromatography enables analytical monitoring and preparative purification of piperaquine phosphate, utilizing reversed-phase columns with phosphate buffer mobile phases [15]. The optimized chromatographic conditions employ a methanol-phosphate buffer system (70:30 volume ratio) at pH 4.6, achieving baseline separation of piperaquine from related impurities [15].
Solid-phase extraction techniques provide efficient sample cleanup and concentration, particularly valuable for processing dilute solutions and recovering product from mother liquors [11]. The extraction protocol utilizes mixed-mode cation exchange resins, exploiting the basic nature of piperaquine for selective retention and elution [11].
Process optimization studies demonstrate that overall yields can be maximized through careful control of reaction stoichiometry, temperature profiles, and purification conditions [5] [16]. The use of slight excess of 1,3-dipiperazine propane (1.1-1.2 equivalents) ensures complete conversion while minimizing formation of unreacted quinoline intermediates [8].
Implementation of continuous manufacturing processes enables real-time optimization and reduced material losses compared to batch operations [1] [16]. The continuous approach achieves overall yields of 92-93% from starting materials to purified piperaquine phosphate, representing significant improvement over traditional batch methods [16].
Process Parameter | Batch Process | Continuous Process | Improvement Factor |
---|---|---|---|
Overall Yield (%) | 78-82 | 92-93 | 1.15 |
Processing Time (hours) | 48-72 | 12-18 | 3.2 |
Solvent Usage (kg/kg product) | 15-20 | 8-10 | 2.0 |
Energy Consumption (kWh/kg) | 25-30 | 12-15 | 2.1 |
The implementation of in-process analytical technologies enables real-time monitoring of reaction progress and automatic adjustment of operating parameters to maintain optimal conditions [16]. High-performance liquid chromatography systems provide continuous feedback on product quality, allowing immediate response to process deviations [16].
Nuclear magnetic resonance spectroscopy represents a fundamental analytical technique for the structural characterization of piperaquine phosphate and its related impurities. The comprehensive analysis of piperaquine phosphate by nuclear magnetic resonance has been extensively documented using proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance methodologies [1] [2].
The ¹H nuclear magnetic resonance characterization of piperaquine phosphate impurities provides definitive structural confirmation through detailed chemical shift analysis. Impurity-6, identified as a piperaquine oxygenate with nitrogen oxide functionality, exhibits characteristic quinoline ring proton signals at δH 8.88 (2H, d, J = 8.45 Hz) for the 2,2′ positions, δH 7.48 (2H, d, J = 6.35 Hz) for the 3,3′ positions, δH 8.20 (2H, d, J = 8.33 Hz) for the 5,5′ positions, δH 7.77 (2H, d, J = 9.0 Hz) for the 6,6′ positions, and δH 8.27 (2H, d, J = 6.36 Hz) for the 8,8′ positions [1].
The piperazine ring methylene protons in impurity-6 demonstrate characteristic multipicity patterns with signals at δH 4.35-4.37 (4H, m) for position 12, δH 4.26-4.28 (4H, m) for position 13, and δH 4.07-4.21 (8H, m) for positions 19-20. The propyl chain linking the piperazine rings exhibits distinct chemical shifts at δH 3.71 (2H, br) for position 15, δH 2.73 (2H, br) for position 16, and δH 3.46 (2H, br) for position 17, with the position 15 protons showing downfield shift due to oxidation at carbon-14 [1].
For impurity-2, characterized as 4-hydroxy-7-chloro-quinoline, the ¹H nuclear magnetic resonance spectrum reveals six hydrogen signals with quinoline ring assignments at δH 7.95 (1H, d, J = 7.4 Hz, H-2), δH 6.10 (1H, d, J = 7.4 Hz, H-3), δH 11.91 (1H, s, H-4), δH 8.11 (1H, d, J = 8.7 Hz, H-5), δH 7.33 (1H, d, J = 10 Hz, H-6), and δH 7.63 (1H, s, H-8). Deuterium oxide exchange experiments demonstrate the active hydrogen chemical shift migration from 11.9 parts per million to 3.5 parts per million [1].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through quaternary and tertiary carbon identification. The ¹³C nuclear magnetic resonance and distortionless enhancement by polarization transfer spectra of impurity-2 reveal nine carbon signals comprising four quaternary carbons at δC 176.2 (C-4), δC 136.2 (C-7), δC 140.8 (C-9), and δC 124.3 (C-10), along with five tertiary carbons [1].
The heteronuclear multiple bond correlation and heteronuclear multiple quantum coherence spectra facilitate complete proton and carbon assignments through correlation spectroscopy methodologies. All nuclear magnetic resonance measurements for piperaquine phosphate characterization utilize dimethyl sulfoxide-d6 as solvent with tetramethylsilane as internal standard, performed on Bruker AVANCE DRX-500 spectrometer systems [1] [2].
Mass spectrometry constitutes an essential analytical approach for piperaquine phosphate characterization through accurate mass determination and fragmentation pattern analysis. The comprehensive mass spectrometric investigation employs time-of-flight mass spectrometry and electrospray ionization tandem mass spectrometry methodologies [1] [3].
The accurate pseudomolecular ion peak [M + H]⁺ of piperaquine, measured by quadrupole time-of-flight instrumentation, registers at 535.2142 daltons, corresponding to the molecular formula C29H32Cl2N6 with molecular weight 534.2065 daltons [1] [3]. This measurement demonstrates excellent agreement with reported literature data and confirms the molecular composition of the parent compound.
For piperaquine phosphate impurities, distinct molecular ion patterns emerge. Impurity-6 exhibits an accurate [M + H]⁺ ion at m/z 551.2094, representing a 16 dalton increase relative to piperaquine, corresponding to the protonated formula C29H33Cl2N6O⁺ determined by time-of-flight mass spectrometry [1]. This mass shift indicates oxygen incorporation consistent with nitrogen oxide formation or hydroxyl substitution.
The mass spectrometric fragmentation patterns of piperaquine demonstrate systematic neutral losses and rearrangement processes. In the tandem mass spectrometry spectrum, piperaquine produces a primary fragmentation ion at m/z 288 through loss of 4-(7-chloroquinoline-4-yl)piperazine. Secondary fragmentation yields ion peaks at m/z 260 (-28 daltons), m/z 205 (-83 daltons), and m/z 217 (-71 daltons), attributed to ethyl group loss and ring-opening rearrangements [1] [3].
The minor ion at m/z 164 results from additional ethyl group loss from the m/z 205 fragment. The fragment ion at m/z 164 subsequently yields a low abundance ion at m/z 217 through four-membered ring group elimination. These fragmentation pathways provide structural confirmation and enable impurity identification through comparative mass spectrometric analysis [1].
Impurity-6 demonstrates main fragment ions at m/z 304 and 288, consistent with piperaquine fragmentation patterns while maintaining the 16 dalton mass increment throughout the fragmentation cascade. This fragmentation behavior confirms the structural relationship between the impurity and parent compound while identifying the specific modification sites [1].
Ultraviolet-visible spectroscopy provides fundamental electronic transition information for piperaquine phosphate characterization through chromophore identification and quantitative absorption measurements. The spectroscopic analysis reveals distinct absorption maxima characteristic of the bisquinoline antimalarial structure [4] [5].
Piperaquine phosphate exhibits characteristic ultraviolet absorption with maximum wavelength values dependent on the specific salt form and measurement conditions. Free piperaquine demonstrates a λmax of 379 nanometers in ultraviolet-visible spectroscopy measurements [4]. The phosphate salt form shows analytical utility at 273 nanometers for high-performance liquid chromatography ultraviolet detection applications [5] [6].
Alternative analytical methods report piperaquine phosphate maximum absorption at 292 nanometers for ultraviolet spectrophotometric analysis [7]. The piperaquine tetraphosphate formulation maintains detection capability at 273 nanometers for reversed-phase high-performance liquid chromatography applications [5] [6]. These wavelength variations reflect the influence of salt formation and solvent systems on electronic transition energies.
For analytical applications, wavelength selection considers sensitivity optimization and interference minimization. Although piperaquine exhibits intense ultraviolet absorption at 240 nanometers, analytical methods frequently employ the secondary absorption peak at 340 nanometers to reduce interference from other pharmaceutical components [8]. The 273 nanometer wavelength provides optimal analytical performance for simultaneous determination with dihydroartemisinin in combination formulations [5] [6].
Isosbestic point analysis at 223 nanometers enables simultaneous detection of piperaquine phosphate and arterolane combinations, facilitating multi-component pharmaceutical analysis [9]. The wavelength selection strategy balances analytical sensitivity with spectral selectivity requirements for complex pharmaceutical matrices.
Linear calibration relationships demonstrate excellent analytical performance across therapeutically relevant concentration ranges. Piperaquine tetraphosphate exhibits linear response from 25-125 micrograms per milliliter with correlation coefficients exceeding 0.999 [5] [6]. The analytical method validation demonstrates precision with relative standard deviation values below 2 percent, indicating exceptional reproducibility.
Recovery studies confirm analytical accuracy with percentage recovery values ranging from 97-102 percent for piperaquine phosphate determinations [5]. Limit of detection and limit of quantification values establish method sensitivity parameters suitable for pharmaceutical quality control applications.
Vibrational spectroscopy encompasses infrared and Raman methodologies for functional group identification and structural characterization of piperaquine phosphate. These complementary techniques provide comprehensive molecular vibration information through different physical phenomena [10] .
Fourier transform infrared spectroscopy identifies characteristic functional group vibrations within piperaquine phosphate structure. The broad absorption band spanning 3200-3300 cm⁻¹ corresponds to nitrogen-hydrogen stretching vibrations characteristic of secondary amine functionalities in the piperazine rings [10]. Carbon-carbon stretching vibrations in aromatic rings appear in the 1400-1650 cm⁻¹ region, while aromatic carbon-carbon bending modes occur at 1500-1700 cm⁻¹ [10].
Aliphatic carbon-hydrogen stretching vibrations manifest in the 2900-3300 cm⁻¹ spectral region, providing confirmation of methylene bridge connectivity between quinoline moieties [10]. The infrared spectroscopic fingerprint enables pharmaceutical identification and purity assessment through spectral comparison methodologies.
Raman spectroscopy complements infrared analysis through alternative selection rules and enhanced sensitivity to symmetric vibrations. Strong Raman peaks at 1382 cm⁻¹ and 1594 cm⁻¹ correspond to methylene bending or twisting vibrations and aromatic ring chain vibrations, respectively [10]. The broad methylene deformation band at 1449 cm⁻¹ provides additional structural confirmation.
Carbon-oxygen-carbon stretching vibrations appear at 1060-1150 cm⁻¹, while carbon-carbon stretching modes span 600-1300 cm⁻¹ [10]. These vibrational assignments enable functional group identification and structural verification through comparative spectroscopic analysis.
Advanced chemometric methodologies enhance vibrational spectroscopic capabilities through partial least squares regression modeling. Attenuated total reflectance Fourier transform infrared spectroscopy combined with orthogonal signal correction pretreatment achieves optimal quantitative analysis at 400-1800 cm⁻¹ for piperaquine determination [10]. Standard normal variate pretreatment optimizes Raman spectroscopic analysis in the 1200-2300 cm⁻¹ region [10].